

Thienyl-Imidazolidine Compounds: A Technical Guide to Their Potential Biological Activities

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Compound of Interest

Compound Name:	1,3-Dimethyl-2-(2-thienyl)imidazolidine
Cat. No.:	B034488

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The intersection of the thiophene ring and the imidazolidine core has given rise to a class of heterocyclic compounds with significant potential in medicinal chemistry. Thienyl-imidazolidine derivatives have demonstrated a diverse range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the current state of research into these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Chemical Structure

The foundational structure of a thienyl-imidazolidine compound features a five-membered imidazolidine ring connected to a thiophene ring. Variations in substitution patterns on both rings give rise to a wide array of derivatives with distinct biological profiles.

Caption: General chemical structure of a thienyl-imidazolidine compound.

Anticancer Activity

Several studies have highlighted the potential of thienyl-imidazolidine derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Quantitative Data Summary

Compound Class	Cancer Cell Line	IC50 (µM)	Reference
2-Thioxoimidazolidin-4-one Derivatives	HepG2 (Liver)	0.017 - 64.78	[1][2]
HCT-116 (Colon)	0.76 (as µg/ml)	[2]	
Imidazolidine-2,4-dione Derivatives	MCF-7 (Breast)	20.4 (as LD50 in µg/mL)	[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1×10^4 cells/well and incubated for 24 hours to allow for cell attachment.[1][2]
- Compound Treatment: The cells are then treated with various concentrations of the thienyl-imidazolidine compounds and incubated for a further 48 hours.
- MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
- Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity

Thienyl-imidazolidine derivatives have also been investigated for their activity against various bacterial and fungal strains.

Quantitative Data Summary

Compound Class	Microorganism	MIC (µg/mL)	Reference
5-Benzylidene-imidazolidine-2,4-dione Derivatives	P. aeruginosa	0.25	[4] [5]
K. pneumoniae	2	[4] [5]	
E. faecalis	2	[4] [5]	
C. albicans	0.25	[4] [5]	
5-Arylidene-thiazolidine-2,4-dione Derivatives	Gram-positive bacteria	2 - 16	[6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
- Serial Dilution: The thienyl-imidazolidine compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

The inhibitory effects of thienyl-imidazolidine compounds on various enzymes, particularly kinases, represent a significant area of research. These compounds have shown potential as inhibitors of enzymes involved in cell signaling pathways critical for cancer progression.

Quantitative Data Summary

Compound Class	Enzyme Target	IC50 (μM)	Reference
Imidazolyl-2-cyanoprop-2-enimidothioate with thienyl ring	EGFR	0.137 - 0.507	[7]
Thiazolidine-2,4-diones with thiophene rings	VEGFR-2	0.080 - 0.095	[8]
EGFR T790M		0.14 - 0.23	[8]
Thienyl ureas	p38 MAP kinase	Nanomolar range	[9]
Thienyl-acrylonitrile derivatives	VEGFR-2	3.31	[10]

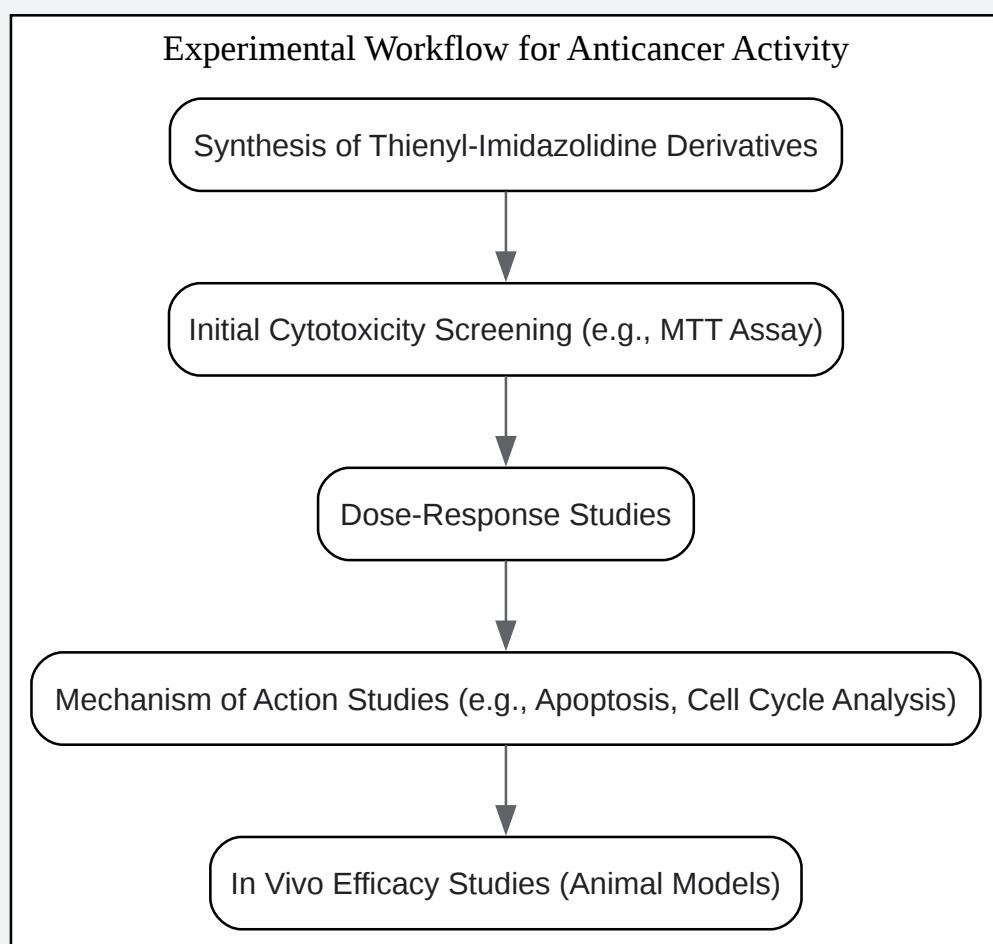
Experimental Protocol: In Vitro Kinase Inhibition Assay

- Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the target kinase, a specific substrate (often a peptide), and ATP.
- Compound Addition: The thienyl-imidazolidine compounds are added to the wells at various concentrations.
- Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature.
- Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

- IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

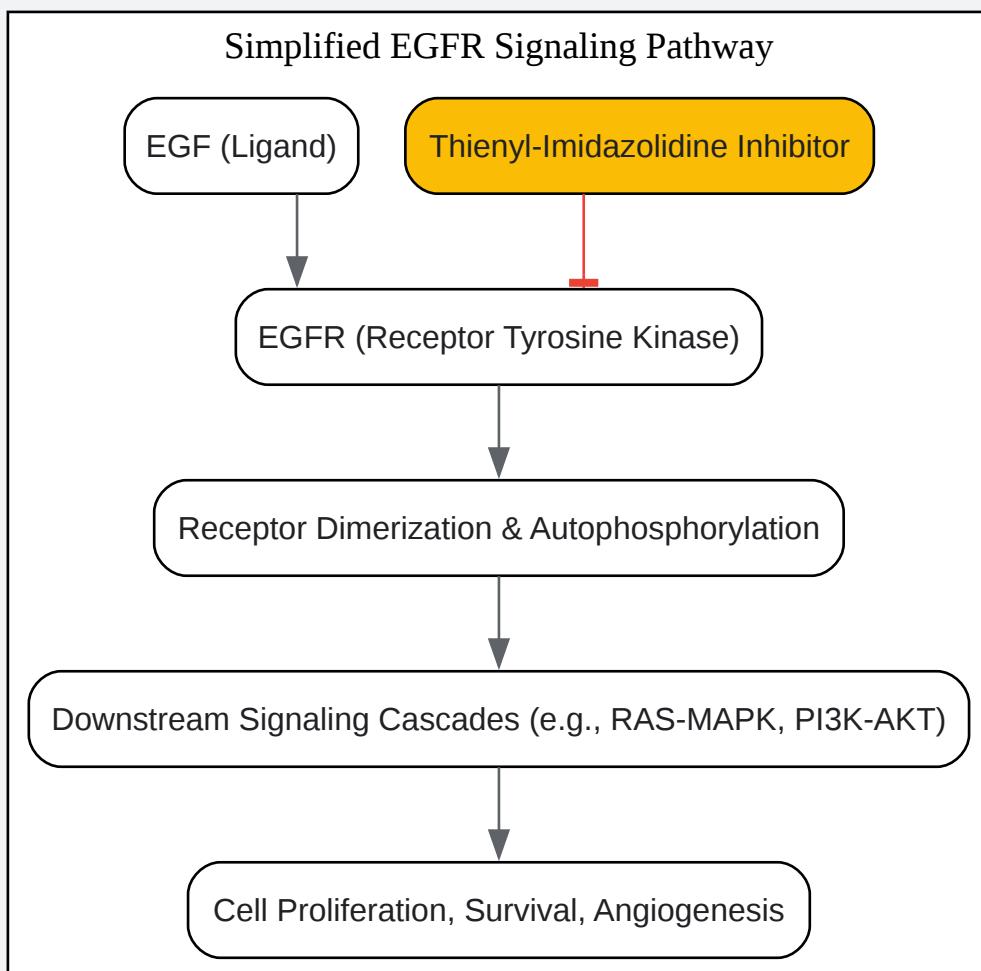
Signaling Pathways and Experimental Workflows

The biological activities of thienyl-imidazolidine compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for drug development.



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Caption: A typical experimental workflow for evaluating the anticancer potential of novel compounds.



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